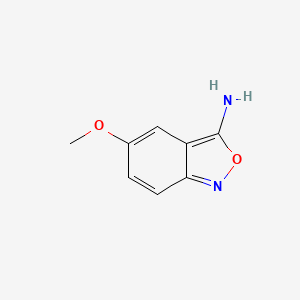

3-Amino-5-methoxybenzisoxazole

Description

3-Amino-5-methoxybenzisoxazole is a heterocyclic compound featuring a benzene ring fused to an isoxazole moiety. The isoxazole ring (a five-membered ring containing nitrogen and oxygen at positions 1 and 2) is substituted with an amino group at position 3 and a methoxy group at position 5. This structural framework confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

5-methoxy-2,1-benzoxazol-3-amine |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-2-3-7-6(4-5)8(9)12-10-7/h2-4H,9H2,1H3 |

InChI Key |

VUZUPXNRDCNUGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(ON=C2C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxybenzisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methoxybenzoic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.

Industrial Production Methods: Industrial production of 3-Amino-5-methoxybenzisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methoxybenzisoxazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 3-nitro-5-methoxybenzisoxazole.

Reduction: Formation of 3-amino-5-methoxybenzisoxazoline.

Substitution: Formation of 3-amino-5-alkoxybenzisoxazole derivatives.

Scientific Research Applications

3-Amino-5-methoxybenzisoxazole has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the development of enzyme inhibitors and receptor modulators.

Industry: The compound can be used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxybenzisoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy group can enhance lipophilicity and membrane permeability. The isoxazole ring can participate in π-π interactions with aromatic residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Analogues

3-Amino-5-methylisoxazole (CAS 1072-67-9)

- Structure: A simple isoxazole with a methyl group at position 5 and an amino group at position 3.

- Synthesis and Reactivity: Acts as a 1,3-binucleophile in condensation reactions (e.g., with arylisothiocyanates) to form thiadiazoles or benzimidazoles . Notably, its reactivity can lead to ring-opening under certain conditions, complicating structural assignments without X-ray validation .

- Applications : Used as a precursor in sulfamethoxazole synthesis and as a pharmaceutical impurity .

- Comparison: The methyl group in 3-amino-5-methylisoxazole enhances lipophilicity compared to the methoxy group in 3-amino-5-methoxybenzisoxazole. The latter’s fused benzene ring increases aromatic stability and may improve binding affinity in biological systems.

2-(3-Methoxyphenyl)benzoxazol-5-amine (CAS 313527-38-7)

- Structure : A benzoxazole derivative with a methoxyphenyl substituent at position 2 and an amine at position 5.

- Synthesis: Prepared via cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by hydrazinecarbothioamide formation .

- Applications : Benzoxazole derivatives exhibit antibacterial and anti-inflammatory activities, though specific data for this compound are unavailable .

- Comparison: Unlike benzisoxazole, benzoxazole contains an additional nitrogen atom in the heterocycle, altering electronic properties. The methoxy group’s position on the phenyl ring (vs. the isoxazole in 3-amino-5-methoxybenzisoxazole) may influence metabolic stability.

Substituted 1,2-Benzisoxazoles

- General Structure : Benzene fused to an isoxazole ring, with substituents at positions 3, 5, or 7.

- Bioactivity : Neuroleptic (e.g., risperidone derivatives), tuberculostatic, and analgesic activities are reported for compounds with electron-donating groups (e.g., -NH₂, -OCH₃) .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|---|

| 3-Amino-5-methoxybenzisoxazole | C₈H₈N₂O₂ | 164.16 | 1.2 | ~0.5 (DMSO) | 3-NH₂, 5-OCH₃ |

| 3-Amino-5-methylisoxazole | C₄H₆N₂O | 98.10 | 0.8 | ~10 (Water) | 3-NH₂, 5-CH₃ |

| 2-(3-Methoxyphenyl)benzoxazol-5-amine | C₁₄H₁₂N₂O₂ | 240.26 | 2.5 | ~0.1 (DMSO) | 5-NH₂, 2-(3-OCH₃Ph) |

*Predicted using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.